molecular formula C8H9ClO3SSi B1627128 4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide CAS No. 1173018-58-0

4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide

Cat. No.: B1627128
CAS No.: 1173018-58-0
M. Wt: 248.76 g/mol
InChI Key: FGSLLNIFLNEIGS-UHFFFAOYSA-N
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Description

4-Ethylbenzenesulfonyl chloride (CAS 16712-69-9) is a sulfonyl chloride derivative with the molecular formula C₈H₉ClO₂S and a molecular weight of 204.67 g/mol . It features an ethyl group (-CH₂CH₃) at the para position of the benzene ring, distinguishing it from simpler sulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride. The compound is a colorless to pale-yellow liquid with a boiling point of 134–136°C at 7 mmHg (or 278.4°C at 760 mmHg) and a density of 1.268–1.287 g/cm³ . It is reactive with water, soluble in organic solvents like ethanol and toluene, and primarily used in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Properties

InChI

InChI=1S/C8H9ClO2S.OSi/c1-2-7-3-5-8(6-4-7)12(9,10)11;1-2/h3-6H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSLLNIFLNEIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)Cl.O=[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584217
Record name PUBCHEM_16217005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-58-0
Record name PUBCHEM_16217005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-58-0
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Chemical Reactions Analysis

4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications and is studied for its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Properties:

Property Value Reference
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Boiling Point (7 mmHg) 134–136°C
Boiling Point (760 mmHg) 278.4°C
Density 1.268–1.287 g/cm³
Reactivity Hydrolyzes in water
Applications Pharmaceuticals, agrochemicals

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Differences

  • Substituent Effects: 4-Ethylbenzenesulfonyl chloride has a para-ethyl group, which increases steric bulk and electron-donating capacity compared to the methyl group in p-toluenesulfonyl chloride (CAS 98-59-9) or the unsubstituted benzenesulfonyl chloride (CAS 98-09-9) .
  • Synthesis :

    • 4-Ethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-ethylbenzenesulfonic acid, achieving ≥96% purity with minimal dichloro byproducts .
    • In contrast, p-toluenesulfonyl chloride is produced similarly but requires milder conditions due to the smaller methyl substituent .

Comparative Data Table

Compound Molecular Formula Molecular Weight Boiling Point (760 mmHg) Key Applications Reference
4-Ethylbenzenesulfonyl chloride C₈H₉ClO₂S 204.67 278.4°C Drug intermediates
p-Toluenesulfonyl chloride C₇H₇ClO₂S 190.65 146°C (14 mmHg) Sulfonamide synthesis
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 120°C (10 mmHg) Polymer modification

Limitations and Notes

  • Oxoniumylidynesilanide: No data on this compound was found in the provided evidence. Further literature review is required for a direct comparison.
  • Synthesis Efficiency : 4-Ethylbenzenesulfonyl chloride’s synthesis achieves near-quantitative yields (≥96%) with minimal byproducts, outperforming older methods for similar compounds .

This analysis underscores the importance of substituent effects in tailoring sulfonyl chlorides for specific industrial applications. For comprehensive insights into oxoniumylidynesilanide , additional sources beyond the provided evidence must be consulted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide
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4-ethylbenzenesulfonyl chloride;oxoniumylidynesilanide

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